molecular formula C11H10FNO B2354781 6-Fluoro-2,3-dimethylquinolin-4-ol CAS No. 56716-91-7

6-Fluoro-2,3-dimethylquinolin-4-ol

Cat. No.: B2354781
CAS No.: 56716-91-7
M. Wt: 191.205
InChI Key: CUARCPQOSINOMX-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-dimethylquinolin-4-ol is a synthetic compound belonging to the quinoline family. It has been studied for its potential therapeutic and environmental applications. The compound’s molecular formula is C₁₁H₁₀FNO, and it has a molecular weight of 191.20 .

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through various synthetic routes, including electrophilic fluorination and nucleophilic substitution reactions . The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide in the presence of a suitable solvent and base .

Industrial Production Methods

Industrial production of 6-Fluoro-2,3-dimethylquinolin-4-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,3-dimethylquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The fluorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-2,3-dimethylquinolin-4-ol has been explored for its applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-2,3-dimethylquinolin-4-ol involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes the enzyme-DNA complex, leading to the inhibition of DNA replication and ultimately causing cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

    6-(tert-Butyl)-8-fluoro-2,3-dimethylquinoline carbonate: Exhibits good antifungal activity against Pyricularia oryzae.

    5-Cyclopropyl-6,8-difluoro-7-(2,6-dimethyl-4-pyridinyl)-5H-pyrazolo[4,3-c]quinolin-3(2H)-one: Known for its antineoplastic activity.

Uniqueness

6-Fluoro-2,3-dimethylquinolin-4-ol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its fluorine atom at the 6-position enhances its stability and reactivity compared to other quinoline derivatives .

Properties

IUPAC Name

6-fluoro-2,3-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c1-6-7(2)13-10-4-3-8(12)5-9(10)11(6)14/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUARCPQOSINOMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C(C1=O)C=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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